molecular formula C34H28O9 B8089310 Setomimycin CAS No. 72484-73-2

Setomimycin

Cat. No. B8089310
CAS RN: 72484-73-2
M. Wt: 580.6 g/mol
InChI Key: BIEJOJJMQZEKED-UHFFFAOYSA-N
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Description

1,1'-diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-1H,1'H,3H-[9,9'-bianthracene]-4,4'-dione is a natural product found in Streptomyces aurantiacus and Streptomyces pseudovenezuelae with data available.

Scientific Research Applications

  • Antibacterial and Antitumor Properties : Setomimycin exhibits activity against Gram-positive bacteria, including Mycobacteria, and has demonstrated antitumor activity against Sarcoma-180 solid tumor in mice (Ōmura et al., 1978).

  • Production and Gene Clustering in Streptomyces : Genome analysis of Streptomyces nojiriensis JCM 3382, which produces this compound, revealed 30 biosynthetic gene clusters, including those for antibiotics like this compound. This study sheds light on the potential producers of this compound across different Streptomyces genomes (Park et al., 2021).

  • Comparative Studies with Other Antibiotics : Research on Mitomycin, a similar antibiotic isolated from Streptomyces caespitosus, provides insights into the biological mechanisms of action and clinical applications. Mitomycin has been widely used in systemic treatments for malignancies and as a topical adjunct in various ocular surgeries (Abraham et al., 2006).

  • Synthesis and Medicinal Features : Studies on the synthesis of Mitomycins, which share similarities with this compound, highlight the challenges and developments in the production of these potent antibacterial and anticancer compounds (Andrez, 2009).

  • Mechanisms of Action and DNA Interaction : Research on the effects of Mitomycin C, related to this compound, on human chromosomes provides insights into the antibiotic's interaction with DNA, contributing to our understanding of the mechanisms by which these types of antibiotics exert their effects (Cohen & Shaw, 1964).

properties

IUPAC Name

4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEJOJJMQZEKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989284
Record name 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69431-87-4, 72484-73-2
Record name Setomimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antibiotic AM 2947
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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